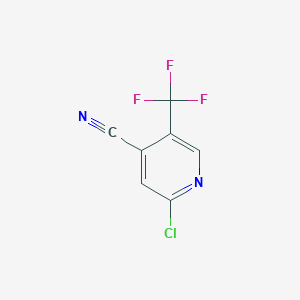

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-1-4(2-12)5(3-13-6)7(9,10)11/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPDZBFTNATSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260782-19-1 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthetic Landscape of a Privileged Scaffold: A Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine

Abstract: The pursuit of novel therapeutic agents and advanced agrochemicals frequently converges on a select group of molecular scaffolds prized for their versatile reactivity and proven impact on biological activity. Among these, the substituted pyridine core holds a position of prominence. This in-depth technical guide focuses on a key building block, 2-Chloro-5-(trifluoromethyl)pyridine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and strategic applications. While the specific isomer, 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile, and its corresponding CAS number remain elusive in readily available chemical databases and literature, this guide serves as an essential resource for those working with closely related and industrially significant trifluoromethylpyridines.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The pyridine ring, a bioisostere of benzene, offers advantageous aqueous solubility and unique electronic properties. The combination of these features in 2-Chloro-5-(trifluoromethyl)pyridine creates a versatile synthon with distinct reactive sites, enabling a broad range of chemical transformations.

This compound, identified by the CAS Number 52334-81-3 , is a critical intermediate in the synthesis of numerous high-value products, including pharmaceuticals and potent agrochemicals such as the herbicide Fluazifop-P-butyl and the insecticide Fipronil.[2][3] Its utility stems from the differential reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic substitution, and the potential for functionalization of the pyridine ring itself.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 52334-81-3 | [2][4][5][6] |

| Molecular Formula | C₆H₃ClF₃N | [2][4][5][6] |

| Molecular Weight | 181.54 g/mol | [4][6] |

| Appearance | White to yellowish crystalline low-melting solid | [5] |

| Melting Point | 32-34 °C | [6] |

| Boiling Point | 152 °C | |

| Density | 1.417 g/mL at 25 °C | [6] |

Safety and Handling: 2-Chloro-5-(trifluoromethyl)pyridine is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[2]

Synthetic Routes and Mechanistic Considerations

The industrial synthesis of 2-Chloro-5-(trifluoromethyl)pyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic pathway starts from the readily available and economical 3-picoline (3-methylpyridine).

Synthesis from 3-Picoline: A Stepwise Approach

A prevalent industrial method involves the chlorination of 3-picoline to form 2-chloro-5-(trichloromethyl)pyridine, followed by a halogen exchange (HALEX) reaction to yield the desired trifluoromethyl group.

Workflow for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine:

Caption: Key synthetic transformations of 2-Chloro-5-(trifluoromethyl)pyridine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring activate the chlorine at the 2-position towards nucleophilic attack. This allows for the straightforward introduction of a variety of nucleophiles, including:

-

Amines: To form 2-amino-5-(trifluoromethyl)pyridines, which are precursors to a wide range of biologically active compounds.

-

Alcohols/Phenols: To synthesize 2-alkoxy or 2-aryloxy derivatives.

-

Thiols: To produce 2-thioether analogues.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. 2-Chloro-5-(trifluoromethyl)pyridine is an excellent substrate for reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: A versatile method for the formation of C-N bonds with a wide range of amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions provide access to a vast chemical space, enabling the synthesis of complex molecules with potential therapeutic applications.

Conclusion

2-Chloro-5-(trifluoromethyl)pyridine is a cornerstone building block in modern synthetic chemistry, particularly in the fields of drug discovery and agrochemicals. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance. This guide provides a foundational understanding of its synthesis, properties, and reactivity, empowering researchers to leverage this versatile scaffold in the design and creation of novel and impactful molecules. While the specific carbonitrile derivative remains to be fully characterized in public databases, the principles and protocols outlined herein for the parent compound offer a solid starting point for further investigation into this class of fluorinated pyridines.

References

- Jubilant Ingrevia.

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

- European Patent Office. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3.

- European Patent Office. EP 0009212 B1 - Process for producing 2-chloro-5-trichloromethylpyridine.

- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

- WIPO Patentscope. WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.

- Benchchem. 2-Fluoro-4-(trifluoromethyl)pyrimidine.

Sources

- 1. 2-Fluoro-4-(trifluoromethyl)pyrimidine|166.08 g/mol|CAS 1093098-55-5 [benchchem.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]

"2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile" molecular weight

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. The subject of this whitepaper is this compound, a compound of interest for its potential as a versatile building block. Direct literature on this specific molecule is sparse, indicating its status as a novel or specialized chemical entity.

Therefore, this guide adopts an expert-driven, problem-solving approach. We will establish the theoretical and expected properties of the target compound and propose a robust, validated pathway for its synthesis and characterization. This framework is built upon established principles of organic chemistry and draws parallels with its well-documented precursor, 2-Chloro-5-(trifluoromethyl)pyridine.

Section 1: Molecular Profile and Characterization Strategy

Core Molecular Attributes (Theoretical)

The foundational step is to determine the molecular formula and weight, which are crucial for all subsequent quantitative experiments.

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₃N₂ | Calculated |

| Molecular Weight | 206.55 g/mol | Calculated |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)isonicotinonitrile | Nomenclature |

| Parent Compound | 2-Chloro-5-(trifluoromethyl)pyridine | [1] |

| Parent MW | 181.54 g/mol | [2][3][4], [1] |

Proposed Analytical Validation Workflow

For any newly synthesized compound, a multi-pronged analytical approach is non-negotiable to unambiguously confirm its identity and purity. This constitutes a self-validating protocol where each technique provides complementary information.

Caption: Proposed workflow for synthesis and analytical validation.

-

Mass Spectrometry (MS): The primary goal is to verify the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₇H₂ClF₃N₂.

-

NMR Spectroscopy: This is the cornerstone of structural elucidation.

-

¹H NMR: The aromatic region should display two distinct signals, likely doublets, corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The spectrum will be more complex, but the key diagnostic signal will be the carbon of the nitrile group (-C≡N), typically appearing around 115-120 ppm. The carbon attached to the trifluoromethyl group will also be a key indicator.

-

¹⁹F NMR: A single, sharp signal will confirm the presence and electronic environment of the -CF₃ group.

-

-

Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. A sharp, strong absorption band in the range of 2220-2240 cm⁻¹ is characteristic of a nitrile (-C≡N) stretch, providing definitive evidence of a successful cyanation reaction.

Section 2: Proposed Synthetic Pathway and Experimental Protocol

The most logical and field-proven approach to synthesizing the target compound is through the cyanation of its precursor, 2-Chloro-5-(trifluoromethyl)pyridine. This transformation, a nucleophilic aromatic substitution, replaces a leaving group (in this case, a hydrogen atom, after activation or via a more complex mechanism on a related halogenated precursor) with a cyanide group. Palladium-catalyzed cross-coupling reactions are the industry standard for this type of transformation due to their high efficiency and functional group tolerance.

Rationale for Method Selection

While classical methods using copper(I) cyanide (a Rosenmund-von Braun reaction) exist, they often require harsh reaction conditions (high temperatures) and can generate stoichiometric amounts of heavy metal waste. Modern palladium-catalyzed cyanation reactions, using sources like zinc cyanide or potassium ferrocyanide, offer several advantages:

-

Milder Conditions: Reactions typically proceed at lower temperatures, preserving sensitive functional groups.

-

Higher Yields & Purity: These methods are known for their high efficiency and cleaner reaction profiles.

-

Improved Safety: Avoids the use of large quantities of highly toxic copper cyanide salts.

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. 2-クロロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile: Synthesis, Reactivity, and Applications

Introduction and Strategic Overview

In the landscape of modern drug discovery and agrochemical development, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. These scaffolds provide the three-dimensional architecture and specific electronic properties necessary to achieve potent and selective interactions with biological targets. Among these, the substituted pyridine core remains a privileged motif.

This technical guide focuses on a particularly valuable, albeit specialized, building block: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (CAS No. 1260782-19-1). This molecule is engineered with three distinct and orthogonally reactive functional groups, making it a powerful intermediate for the synthesis of complex molecular entities.

-

The 2-chloro substituent serves as a prime leaving group for nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing a wide array of functional groups.

-

The 4-carbonitrile group is a versatile synthon, capable of being transformed into amines, carboxylic acids, amides, or tetrazoles, offering multiple avenues for library generation or late-stage functionalization.

-

The 5-trifluoromethyl group is a well-established bioisostere for a methyl or chloro group, which can significantly enhance metabolic stability, membrane permeability, and binding affinity by modulating the electronic properties of the aromatic ring.

This document provides an in-depth analysis of this compound, from its fundamental properties to logical synthetic strategies and its potential applications, designed for the practicing research scientist.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of reproducible science. The key identifiers and known properties of this compound are summarized below. It is important to note that while the compound is commercially available, extensive physical property data is not yet prevalent in publicly accessible literature, a common scenario for specialized research chemicals.

| Property | Data | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1260782-19-1 | [1][2] |

| Molecular Formula | C₇H₂ClF₃N₂ | [1] |

| Molecular Weight | 206.55 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(N=C1)Cl)C#N)C(F)(F)F | - |

| InChIKey | Not publicly indexed | - |

| Appearance | Typically an off-white to yellow solid | Supplier Data |

| Purity | ≥95% | [2] |

| Melting/Boiling Point | Not publicly reported | - |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate, DMF) | - |

Safety and Handling

Specific toxicological data for this compound is not available. Therefore, in line with best laboratory practice, it must be handled as a potentially hazardous substance.

Core Safety Recommendations:

-

Engineering Controls: Use only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid Inhalation/Contact: Avoid breathing dust and prevent contact with skin and eyes.

-

Handling: As a solid, care should be taken to avoid generating dust during weighing and transfer.

In the absence of specific data, researchers should consult the Safety Data Sheet (SDS) for structurally similar compounds, such as 2-chloropyridines and aromatic nitriles, to inform their risk assessment.

Synthesis and Mechanistic Rationale

While this compound is commercially available, understanding its synthesis is crucial for cost-benefit analysis and for researchers who may need to produce derivatives. A direct, peer-reviewed synthesis protocol is not widely published. However, a logical and robust synthetic route can be designed based on established transformations of pyridine N-oxides, a cornerstone of pyridine chemistry.

The proposed pathway involves the chlorination and subsequent cyanation of a pyridine N-oxide precursor. This approach is advantageous because the N-oxide functionality activates the 4-position of the ring for nucleophilic attack.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via an N-oxide intermediate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine N-oxide

-

Causality: The initial oxidation of the pyridine nitrogen is a critical activating step. The resulting N-oxide is electron-rich, yet it activates the C2 and C4 positions towards electrophilic attack and subsequent transformations that are not possible on the parent pyridine.

-

Protocol:

-

To a solution of 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate followed by sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-oxide intermediate.

-

Step 2: Synthesis of this compound

-

Causality: This is a variation of the Reissert-Henze reaction. Phosphorus oxychloride (POCl₃) reacts with the N-oxide to form a highly electrophilic intermediate, likely a chloro-N-acyloxypyridinium salt. This powerfully activates the 4-position for nucleophilic attack by a cyanide anion.[3] The cyanide source can be a salt (KCN) or a milder silylated reagent (TMSCN).

-

Protocol:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 2-Chloro-5-(trifluoromethyl)pyridine N-oxide intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 eq).

-

Add potassium cyanide (KCN, 1.5 eq) to the mixture. (Caution: KCN is highly toxic) .

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a solid base like sodium carbonate until the pH is ~7-8.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude material via column chromatography to afford the final product.

-

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, allowing for controlled, stepwise derivatization.

Caption: Key reaction pathways for derivatizing the title compound.

A. Nucleophilic Aromatic Substitution (SNAr) at C2

The chlorine atom at the 2-position is highly activated towards SNAr by the combined electron-withdrawing effects of the ring nitrogen, the 4-carbonitrile, and the 5-trifluoromethyl group. This makes it an excellent electrophilic partner for a wide range of nucleophiles.

-

With Amines: Reaction with primary or secondary amines (e.g., anilines, piperidines) typically proceeds smoothly in a polar aprotic solvent like DMF or NMP, often with a non-nucleophilic base (e.g., DIPEA) at elevated temperatures, to yield 2-amino-pyridine derivatives.

-

With Thiols: Thiolates (generated from thiols and a base like NaH or K₂CO₃) are excellent nucleophiles and will readily displace the chloride to form 2-thioether linkages.

-

With Alcohols: Alkoxides or phenoxides can also displace the chloride, though typically requiring stronger conditions than amines or thiols, to produce 2-alkoxy or 2-aryloxy pyridines.

B. Transformations of the 4-Carbonitrile Group

The nitrile group is a gateway to several other critical functional groups.

-

Hydrolysis: Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions with heating, the nitrile can be fully hydrolyzed to the corresponding pyridine-4-carboxylic acid . Milder conditions can sometimes be used to isolate the intermediate pyridine-4-carboxamide .

-

Reduction: The nitrile can be reduced to a 4-(aminomethyl)pyridine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂, Raney Nickel).

Applications in Research and Development

While specific drugs containing this exact scaffold are not yet publicly disclosed, its structure is emblematic of intermediates used in modern discovery programs. Its utility stems from its role as a "scaffold-with-handles."

-

Kinase Inhibitor Programs: The 2-aminopyridine motif, readily accessible from this compound, is a classic "hinge-binder" in many kinase inhibitors. The trifluoromethyl group can be used to probe interactions within hydrophobic pockets of the ATP-binding site, while the 4-position (derived from the nitrile) can be elaborated to extend into the solvent-exposed region, improving selectivity and physicochemical properties.

-

GPCR Modulators & Ion Channel Blockers: The pyridine core is a common feature in ligands for G-protein coupled receptors and ion channels. The defined substitution pattern allows for precise vectoral expansion of the molecule to optimize interactions with complex receptor topographies.

-

Agrochemicals: Trifluoromethylpyridines are key components in many modern herbicides and insecticides.[4] This building block provides a route to novel analogues with potentially improved potency, selectivity, or environmental profiles.

Conclusion

This compound represents a new generation of highly functionalized building blocks. Its value is not in its own biological activity, but in the synthetic potential unlocked by its unique combination of reactive sites. The ability to perform selective SNAr reactions at the 2-position, coupled with the versatile chemistry of the 4-carbonitrile group, provides medicinal and agrochemical chemists with a powerful tool for rapidly accessing novel and complex chemical matter. As discovery programs continue to demand greater molecular complexity, the strategic application of such well-designed intermediates will be a key enabler of innovation.

References

- Google Patents. (n.d.). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives. Retrieved from patents.google.com.

- Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. Retrieved from patents.google.com.

-

Nishimura, T., & Fujioka, S. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(4), 225–234. URL: [Link]

-

Hairui Chem. (n.d.). This compound. Retrieved from hairuichem.com. URL: [Link]

-

Linegal Chemicals. (n.d.). This compound; 95%. Retrieved from abcr.com.pl. URL: [Link]

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile_1260782-19-1_해서 화공 [hairuichem.com]

- 2. ABCR od Linegal Chemicals Sp. z o.o [sklep.linegal.pl]

- 3. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 4. 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine: Properties, Handling, and Applications

An Essential Building Block in Modern Agrochemical and Pharmaceutical Synthesis

Introduction

2-Chloro-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique electronic properties, conferred by the presence of a chlorine atom and a trifluoromethyl group on the pyridine ring, make it a versatile synthetic intermediate. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physical and chemical properties of 2-chloro-5-(trifluoromethyl)pyridine, outlines best practices for its handling and safety, and explores its applications as a key building block in the synthesis of bioactive molecules. The strategic placement of the electron-withdrawing trifluoromethyl group and the reactive chloro substituent allows for a wide range of chemical transformations, making this compound a valuable precursor for creating complex molecular architectures with desired biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The table below summarizes the key physical and chemical data for 2-chloro-5-(trifluoromethyl)pyridine.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₃N | [1] |

| Molecular Weight | 181.54 g/mol | [1] |

| Appearance | White to light orange/yellow powder, lump, or clear liquid | |

| Melting Point | 29-34 °C | [2] |

| Boiling Point | 147 °C | |

| Density | 1.417 g/mL at 25 °C | [3] |

| Flash Point | 65 °C (closed cup) | |

| Solubility | Soluble in methanol | |

| Vapor Pressure | 1.8 ± 0.3 mmHg at 25°C | |

| Refractive Index | 1.447 | [4] |

| CAS Number | 52334-81-3 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. The following is a summary of available spectroscopic data for 2-chloro-5-(trifluoromethyl)pyridine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR data are available and can be found in spectral databases such as SpectraBase.[1]

-

-

Mass Spectrometry (MS) :

-

Gas Chromatography-Mass Spectrometry (GC-MS) data is available through the NIST Mass Spectrometry Data Center.[1]

-

-

Infrared (IR) Spectroscopy :

-

Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectra are available, providing information about the compound's functional groups.[1]

-

Handling, Safety, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage of all chemical reagents. 2-Chloro-5-(trifluoromethyl)pyridine possesses certain hazards that necessitate careful management in a laboratory setting.

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for 2-chloro-5-(trifluoromethyl)pyridine:

-

Acute Toxicity : Harmful if swallowed or inhaled.[1]

-

Skin Corrosion/Irritation : Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1] Causes damage to organs.[1]

-

Specific Target Organ Toxicity (Repeated Exposure) : Causes damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE) and Engineering Controls

The following diagram outlines the recommended safety workflow when handling 2-chloro-5-(trifluoromethyl)pyridine.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Applications in Synthesis

The synthetic utility of 2-chloro-5-(trifluoromethyl)pyridine is primarily derived from the reactivity of the chloro and trifluoromethyl substituents, which can be targeted in various chemical reactions.

Agrochemicals

This compound is a key intermediate in the synthesis of a number of important agrochemicals:

-

Insecticides : It is a precursor to fipronil, a broad-spectrum phenylpyrazole insecticide.[4]

-

Herbicides : It is used in the synthesis of certain selective herbicides.[4]

-

Fungicides : It serves as a building block for novel fungicides.[4]

The following diagram illustrates the role of 2-chloro-5-(trifluoromethyl)pyridine as a versatile precursor in the synthesis of various agrochemicals.

Pharmaceuticals

In the realm of drug discovery and development, the trifluoromethylpyridine scaffold is a privileged structure due to its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The chloro substituent on 2-chloro-5-(trifluoromethyl)pyridine provides a convenient handle for introducing further molecular complexity through reactions such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Conclusion

2-Chloro-5-(trifluoromethyl)pyridine is a compound of significant industrial and academic interest. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for chemists in the agrochemical and pharmaceutical sectors. Adherence to strict safety protocols is paramount when handling this compound to mitigate its inherent hazards. As research into novel bioactive molecules continues, the demand for and applications of 2-chloro-5-(trifluoromethyl)pyridine are expected to grow, further solidifying its role as a cornerstone of modern chemical synthesis.

References

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. Retrieved from [Link]

-

Nagaland Pollution Control Board. (n.d.). THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. Retrieved from [Link]

-

Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Journal of the Chilean Chemical Society. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 3. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 5. jubilantingrevia.com [jubilantingrevia.com]

Navigating the Solubility Landscape of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile: A Technical Guide

Foreword: Charting Unexplored Territory

In the realm of drug discovery and agrochemical development, understanding the physicochemical properties of novel compounds is paramount. Solubility, in particular, stands as a critical gatekeeper to bioavailability and efficacy. This guide focuses on 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile, a compound of interest due to its trifluoromethylpyridine core, a common motif in bioactive molecules. As of the writing of this guide, a comprehensive, publicly available experimental dataset on the solubility of this specific carbonitrile is lacking. Therefore, this document serves as both a repository of predicted data and, more importantly, a detailed methodological framework for researchers to determine its solubility with scientific rigor. We will proceed by combining predictive modeling with established experimental protocols to provide a robust guide for scientists and development professionals.

Section 1: Predicted Physicochemical Profile

To inform our experimental design, we must first estimate the key physicochemical properties of this compound. These predictions are derived from computational models that analyze the molecule's structure.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₂ClF₃N₂

-

Molecular Weight: 206.55 g/mol

-

SMILES: C1=C(C(=C(N=C1)Cl)C#N)C(F)(F)F

Predicted Properties:

| Property | Predicted Value | Significance for Solubility |

| Melting Point | 100-120 °C | High melting point suggests strong crystal lattice energy, which can decrease solubility. |

| logP (o/w) | 2.5 - 3.5 | Indicates a moderate lipophilicity, suggesting better solubility in organic solvents than in water. |

| Aqueous Solubility (logS) | -3.0 to -4.0 | Predicts low solubility in water (in the range of 10-100 mg/L). |

| pKa | -4.0 to -5.0 (Predicted for the pyridine nitrogen) | The pyridine nitrogen is predicted to be very weakly basic, meaning the compound's solubility will be largely independent of pH in the typical aqueous range (pH 1-10). |

Note: These values are computationally predicted and should be experimentally verified.

Section 2: The Theoretical Underpinnings of Solubility

The adage "like dissolves like" is the foundational principle of solubility. A solute's ability to dissolve in a solvent is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the presence of a polar nitrile group and a pyridine nitrogen atom, contrasted with a lipophilic trifluoromethyl group and chlorinated aromatic ring, creates a molecule with mixed polarity.

The energy required to overcome the solute's crystal lattice energy must be compensated by the energy released upon the formation of solute-solvent interactions. Given the predicted high melting point, significant energy is needed to break apart the crystal structure. Therefore, solvents capable of strong interactions with the solute are necessary to achieve appreciable solubility.

Section 3: A Validated Protocol for Experimental Solubility Determination

This section outlines a robust, self-validating protocol for determining the solubility of this compound in various solvents. The method of choice is the isothermal shake-flask method , which is considered the gold standard for its reliability.

Rationale for Solvent Selection

Based on the predicted mixed polarity of the target compound, a diverse panel of solvents is recommended to construct a comprehensive solubility profile.

-

Aqueous Media:

-

Deionized Water (to determine baseline aqueous solubility)

-

pH 7.4 Phosphate-Buffered Saline (PBS) (to mimic physiological conditions)

-

-

Polar Aprotic Solvents:

-

Acetonitrile

-

Acetone

-

Dimethyl Sulfoxide (DMSO)

-

-

Polar Protic Solvents:

-

Methanol

-

Ethanol

-

Isopropanol

-

-

Nonpolar Solvents:

-

Toluene

-

Heptane

-

Experimental Workflow

The following diagram illustrates the proposed experimental workflow:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient (e.g., 5-10 mg).

-

Accurately dispense a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable.

-

Self-Validation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen analytical solvent.

-

Analyze the calibration standards and the diluted samples by a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

-

Solid-State Analysis (Self-Validation):

-

After the experiment, recover the remaining solid from a subset of the vials.

-

Analyze the solid using techniques such as Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that no phase transition or solvate formation has occurred during the experiment.

-

Section 4: Safety and Handling

While no specific safety data exists for this compound, the data for structurally related compounds, such as 2-Chloro-5-(trifluoromethyl)pyridine, should be considered.

-

Hazard Statements (assumed): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

-

Section 5: Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise table, expressing solubility in multiple units (e.g., mg/mL, mmol/L) for broader utility.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mmol/L) |

| Deionized Water | 25 | Experimental Value | Experimental Value |

| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| ... | ... | ... | ... |

By following this comprehensive guide, researchers can confidently determine the solubility of this compound, generating reliable data that is crucial for its further development in pharmaceutical or agrochemical applications.

References

The following list includes resources on related compounds and general methodologies that informed this guide.

-

PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program Interagency Center for the Evaluation of Alternative Toxicological Methods. [Link]

-

Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry. [Link]

-

OSIRIS Property Explorer. Organic Chemistry Portal. [Link]

A Predictive Spectroscopic and Methodological Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile, a compound of interest in medicinal chemistry and materials science. Given the absence of extensive published experimental data for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive data and robust experimental protocols for empirical validation.

Introduction and Molecular Overview

This compound possesses a unique substitution pattern on the pyridine ring, incorporating three distinct electron-withdrawing groups: a chloro, a trifluoromethyl, and a cyano moiety. This electronic profile suggests potential applications as a versatile chemical intermediate in the synthesis of agrochemicals and pharmaceuticals. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. Spectroscopic analysis is the cornerstone of this characterization process.[1] This guide will systematically predict the spectral data and outline the methodologies for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its covalent framework.

Predicted ¹H NMR Spectrum

The pyridine ring of the target molecule contains two protons. The highly electron-deficient nature of the ring, due to the three electron-withdrawing substituents, will cause these protons to be significantly deshielded, resulting in chemical shifts in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.9 - 9.1 | Singlet (s) | H-6 |

| ~ 7.8 - 8.0 | Singlet (s) | H-3 |

Expertise & Rationale:

-

Chemical Shifts: The proton at the 6-position (H-6) is ortho to the nitrogen atom and is expected to be the most downfield signal. The proton at the 3-position (H-3) will be at a slightly lower chemical shift. The precise positions are estimations based on additive substituent effects for substituted pyridines.[2][3]

-

Multiplicity: Due to the substitution pattern, H-3 and H-6 are isolated from each other and are not expected to show any significant proton-proton (H-H) coupling. Therefore, both signals are predicted to appear as sharp singlets. Long-range coupling to the ¹⁹F nuclei of the CF₃ group might be observable with high-resolution instrumentation, which could manifest as a narrow quartet for the H-6 signal.

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will reveal all seven unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupled) | Assignment |

| ~ 155 - 158 | Singlet (s) | C-2 |

| ~ 152 - 155 | Singlet (s) | C-6 |

| ~ 140 - 145 | Quartet (q), ²JCF ≈ 35-40 Hz | C-5 |

| ~ 125 - 130 | Singlet (s) | C-3 |

| ~ 118 - 123 | Quartet (q), ¹JCF ≈ 270-280 Hz | -CF₃ |

| ~ 115 - 118 | Singlet (s) | -CN |

| ~ 110 - 115 | Singlet (s) | C-4 |

Expertise & Rationale:

-

Signal Assignment: The carbons directly attached to electronegative atoms (C-2 and C-6) will appear at the lowest field. The carbon of the trifluoromethyl group (-CF₃) will be split into a quartet due to one-bond coupling with the three fluorine atoms.[4] The carbon attached to the CF₃ group (C-5) will also exhibit a quartet, but with a smaller coupling constant (two-bond coupling). The nitrile carbon (-CN) typically appears in the 115-120 ppm range.

-

C-F Coupling: The observation of C-F coupling is a key diagnostic feature. The magnitude of the one-bond coupling constant (¹JCF) for a CF₃ group is typically large, around 270-280 Hz.[4][5] Acquiring a ¹⁹F-decoupled ¹³C spectrum can simplify the spectrum to singlets for all carbons, which can be a useful experiment to confirm the number of unique carbon environments.[4][6]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment and is an excellent tool for confirming the presence and integrity of fluorinated groups.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet (s) | -CF₃ |

Expertise & Rationale:

-

Chemical Shift: The chemical shift of a trifluoromethyl group on an aromatic ring typically falls in this range relative to a CFCl₃ standard.[7][8][9] The electron-withdrawing nature of the pyridine ring and the other substituents will influence the precise chemical shift.[7][10]

-

Multiplicity: As all three fluorine atoms in the CF₃ group are chemically equivalent and there are no adjacent protons or other fluorine atoms to couple with, the spectrum is expected to show a single sharp singlet.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra for the target compound.

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Follow the instrument-specific software instructions for locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.[11][12] c. For ¹H NMR, use a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would be: a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans. d. For ¹³C NMR, use a proton-decoupled pulse program (e.g., zgpg30). Typical parameters on a 100 MHz spectrometer would be: a 30° pulse angle, a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. e. For ¹⁹F NMR, select the appropriate nucleus and use a standard single-pulse experiment. A ¹H-decoupled experiment is often preferred.

-

Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the resulting spectra and apply a baseline correction. c. Calibrate the chemical shift axis using the internal standard (TMS). d. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several strong, diagnostic absorptions.

Table 4: Predicted Major IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2240 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1600 - 1550 | Medium | C=C Stretch | Aromatic Ring |

| 1480 - 1420 | Medium | C=N Stretch | Aromatic Ring |

| 1350 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl |

| 850 - 750 | Strong | C-Cl Stretch | Aryl Halide |

Expertise & Rationale:

-

Nitrile Stretch: The C≡N triple bond stretch is a highly characteristic, sharp, and strong absorption that appears in a relatively uncluttered region of the spectrum, making it an excellent diagnostic peak.[13][14][15]

-

Trifluoromethyl Stretches: The C-F bonds in the CF₃ group will give rise to very strong and broad absorptions in the 1350-1100 cm⁻¹ region.[16][17] This is often the most intense feature in the IR spectrum of fluorinated compounds.

-

Aromatic Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H bending vibrations will appear in the fingerprint region below 900 cm⁻¹.

Experimental Protocol for FT-IR Data Acquisition

This protocol describes the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

-

Instrument Preparation: a. Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. b. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Background Spectrum: a. With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Analysis: a. Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface. b. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[18]

-

Data Processing and Cleaning: a. The software will automatically perform the background subtraction. b. Label the major peaks with their corresponding wavenumbers. c. After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.[19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₇H₂ClF₃N₂), the electron ionization (EI) mass spectrum is expected to show a clear molecular ion and a characteristic fragmentation pattern.

Table 5: Predicted Key Mass Spectrometry Data

| m/z Value | Predicted Identity | Notes |

| 220 / 222 | [M]⁺˙ | Molecular ion. The M+2 peak at m/z 222 will have an intensity of approximately one-third of the M⁺ peak at m/z 220, characteristic of the presence of one chlorine atom. |

| 185 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 151 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

| 125 | [C₅H₂ClN]⁺˙ | Loss of CF₃ and CN. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Expertise & Rationale:

-

Molecular Ion and Isotopic Pattern: The molecular weight of the compound is 220.57 g/mol . The mass spectrum will show a molecular ion peak (M⁺˙) at m/z 220 (for the ³⁵Cl isotope) and an M+2 peak at m/z 222 (for the ³⁷Cl isotope). The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1, which will be reflected in the relative intensities of these two peaks. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pathways: Under EI conditions, the molecular ion is a high-energy species that will undergo fragmentation.[20] The weakest bonds are likely to cleave first. Plausible fragmentation pathways for substituted pyridines include the loss of the substituents as radicals.[21][22][23] Therefore, the loss of a chlorine radical (to give a fragment at m/z 185) and the loss of a trifluoromethyl radical (to give a fragment at m/z 151) are expected to be prominent fragmentation pathways. The trifluoromethyl cation itself is a stable fragment and is often observed at m/z 69.

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol outlines a general procedure for obtaining an EI mass spectrum.

-

Sample Preparation: a. Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup: a. Tune and calibrate the mass spectrometer according to the manufacturer's recommendations, typically using a known calibration compound like perfluorotributylamine (PFTBA). b. Set the ion source to electron ionization (EI) mode. A standard electron energy of 70 eV is typically used.

-

Sample Introduction and Analysis: a. Introduce the sample into the mass spectrometer. For volatile compounds, a direct insertion probe (DIP) or gas chromatography (GC-MS) inlet can be used. b. For a DIP, a small amount of the solution is applied to the probe tip, the solvent is evaporated, and the probe is inserted into the ion source and heated to volatilize the sample. c. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

Data Analysis: a. Identify the molecular ion peak and its isotopic pattern. b. Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure. c. High-resolution mass spectrometry (HRMS) can be used to obtain the accurate mass of the molecular ion, which can be used to confirm the elemental composition.[24]

Integrated Spectroscopic Workflow

The structural elucidation of a novel compound like this compound is best achieved through an integrated analytical approach. The following workflow illustrates how the different spectroscopic techniques complement each other.

Caption: Integrated workflow for the structural elucidation of a novel compound.

This systematic approach ensures that the identity, purity, and structure of the target molecule are confirmed with a high degree of confidence, which is essential for its application in research and development.

References

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Molecules, 29(10), 2325. Available at: [Link]

-

Stenutz, R. NMR chemical shift prediction of pyridines. Available at: [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1991). Defense Technical Information Center. Available at: [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Available at: [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2019). Journal of Biomolecular NMR, 73(5), 239-248. Available at: [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. (2021). Available at: [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). Physical Chemistry Chemical Physics, 25(13), 9144-9154. Available at: [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. (2023). Available at: [Link]

-

CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 39(12), 2517-2525. Available at: [Link]

-

Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Sciences, 13(9), 929. Available at: [Link]

-

Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

-

2-(Trifluoromethyl)pyridine. SpectraBase. Available at: [Link]

-

Quantifying Small Molecules by Mass Spectrometry. LCGC International. (2012). Available at: [Link]

-

chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. (2021). Available at: [Link]

-

In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. ResearchGate. (2015). Available at: [Link]

-

Chemical compound - Spectroscopy, Organic, Analysis. Britannica. Available at: [Link]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy. The University of Hong Kong. Available at: [Link]

-

Sample preparation for FT-IR. University of Colorado Boulder. Available at: [Link]

-

Mass Spectrometry analysis of Small molecules. SlideShare. (2013). Available at: [Link]

-

Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. JRC Technical Reports. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

-

Video: IR Frequency Region: Alkyne and Nitrile Stretching. JoVE. (2024). Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

1.S Summary of Organic Spectroscopy. Chemistry LibreTexts. (2023). Available at: [Link]

-

This method. Environmental Protection Agency. (2017). Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. Available at: [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. (2021). Available at: [Link]

-

Stepbystep procedure for NMR data acquisition. UT Health San Antonio. Available at: [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. (2017). Available at: [Link]

-

FTIR spectroscopy work flow for imaging and diagnosis. The three major... ResearchGate. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2021). Available at: [Link]

-

Table of IR Absorptions. University of California, Los Angeles. Available at: [Link]

-

Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. ResearchGate. (2023). Available at: [Link]

-

Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035. Available at: [Link]

-

Best Practice Guide - for Generating Mass Spectra. National Measurement Laboratory. Available at: [Link]

-

IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES. MeritHub. (2022). Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. (2019). Available at: [Link]

-

SOP data acquisition. R-NMR. (2023). Available at: [Link]

-

FTIR Sample Handling Buyer's Guide. Labcompare. (2021). Available at: [Link]

-

12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Chemistry LibreTexts. (2022). Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega, 7(11), 9249-9255. Available at: [Link]

Sources

- 1. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 2. NMR chemical shift prediction of pyridines [stenutz.eu]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. acdlabs.com [acdlabs.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jove.com [jove.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. eng.uc.edu [eng.uc.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. rsc.org [rsc.org]

A Technical Guide to a Key Fluorinated Building Block: Unveiling the Characteristics of 2-Chloro-5-(trifluoromethyl)pyridine and the Path to Novel Crystal Structures

A Note to the Researcher: Extensive searches of scientific literature and chemical databases have revealed that a solved crystal structure for "2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile" has not been publicly reported. Furthermore, a documented synthesis protocol for this specific derivative could not be located. As a Senior Application Scientist, maintaining scientific integrity is paramount. Therefore, this guide has been structured to provide maximum value by focusing on the well-characterized and industrially significant precursor, 2-Chloro-5-(trifluoromethyl)pyridine .

This document will provide a comprehensive overview of this key building block's synthesis and properties. It will then delineate a rigorous, field-proven methodology for the experimental determination of the crystal structure of novel derivatives, such as the titular 4-carbonitrile compound, once a viable synthetic route is developed.

Part 1: The Foundational Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is a vital heterocyclic building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1] Its utility stems from the unique physicochemical properties conferred by the trifluoromethyl group and the reactivity of the chloro- and pyridine moieties.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyridine is presented below. This data is critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₃N | [2][3] |

| Molecular Weight | 181.54 g/mol | [2] |

| Appearance | White to yellowish crystalline low melting solid | [4] |

| Melting Point | 32-34 °C | [2][4] |

| Boiling Point | 152 °C | [4] |

| Density | 1.417 g/mL at 25 °C | [2][4] |

| CAS Number | 52334-81-3 | [2] |

Synthesis Pathways: A Mechanistic Overview

The industrial production of 2,5-CTF is a subject of significant chemical innovation, with several patented routes. The primary challenge lies in achieving high selectivity for the desired isomer.

One prominent method involves the direct, simultaneous vapor-phase chlorination and fluorination of a pyridine precursor at high temperatures (>300°C) over transition metal-based catalysts.[1] This process offers a direct route to the final product. However, it can lead to the formation of multi-chlorinated by-products, necessitating careful control over reaction conditions such as the molar ratio of chlorine gas and the reaction temperature to maximize the yield of 2,5-CTF.[1]

Another established pathway is the selective chlorination of 3-(trifluoromethyl)pyridine.[5] This reaction can be performed in the vapor phase, passing the substrate and chlorine gas through a reactor, sometimes irradiated with UV light to facilitate the reaction.[5] Liquid-phase chlorination in a solvent like carbon tetrachloride with a radical initiator is also a viable method.[5]

A third approach begins with 2-chloro-5-trichloromethylpyridine, which is subsequently fluorinated to yield the desired 2-chloro-5-trifluoromethylpyridine.[4] This two-step process allows for separation of the chlorination and fluorination steps, potentially offering better control over the final product distribution.[4][5]

The diagram below illustrates a generalized workflow for the synthesis of 2,5-CTF.

Caption: Key synthetic routes to 2-Chloro-5-(trifluoromethyl)pyridine.

Part 2: A Practical Guide to Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is Single-Crystal X-ray Diffraction (SC-XRD).[6][7] This technique provides unambiguous proof of structure, bond lengths, bond angles, and intermolecular interactions.[6] The following protocol outlines the necessary steps to determine the crystal structure of a novel compound like this compound, assuming the material has been successfully synthesized and purified.

Step 1: Growing High-Quality Single Crystals

The success of an SC-XRD experiment is entirely dependent on the quality of the crystal.[8] The goal is to obtain a single, unfractured, optically clear crystal, typically between 150-250 microns in size.[9]

Causality of Experimental Choices: The choice of crystallization method is dictated by the compound's solubility and thermal stability. The rate of crystallization is the most critical parameter: if too rapid, an amorphous powder or poorly-ordered microcrystals will result; if too slow, the experiment may be impractical. The ideal rate allows for the slow, ordered deposition of molecules onto a growing lattice.

Field-Proven Protocol for Crystal Growth:

-

Solvent Screening: Begin by assessing the solubility of the purified compound in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water) at both room temperature and the solvent's boiling point. The ideal solvent will show moderate solubility at high temperatures and lower solubility at room or sub-ambient temperatures.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

-

Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for the slow egress of solvent vapor.

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).

-

Ensure all solid material is dissolved. Filter the hot solution if necessary to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature. For enhanced control, place the flask in an insulated container (e.g., a Dewar flask filled with warm water) to slow the cooling rate further.

-

-

Vapor Diffusion (Liquid-Liquid or Gas-Liquid):

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).

-

Over time, the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or a small loop. Wash them gently with a cold solvent in which the compound is sparingly soluble and allow them to dry.

Step 2: Single-Crystal X-ray Diffraction Data Collection

This phase involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern.[8]

Experimental Workflow:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil to facilitate handling and protect the crystal during data collection at low temperatures (typically 100 K). Cryo-cooling minimizes atomic thermal vibrations, leading to higher quality diffraction data.

-

Diffractometer Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer.[10] The instrument consists of an X-ray source, a goniometer for rotating the crystal, and a detector.[11]

-

Unit Cell Determination: A series of initial diffraction images are collected to locate the diffraction spots. The positions of these spots are used by the instrument's software to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensity of each diffraction spot is recorded.

Caption: Workflow from purified compound to validated crystal structure.

Step 3: Structure Solution, Refinement, and Validation

The collected data (a list of diffraction spot indices and their intensities) must be translated into a 3D atomic model.

-

Structure Solution: The primary challenge is the "phase problem": the intensities are recorded, but the phase information for each diffraction spot is lost. For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the intensities to derive initial phase estimates.[12] This process generates an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

-

Structural Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. In this iterative procedure, atomic parameters (positional coordinates, thermal displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally measured pattern.

-

Validation: The final refined structure is rigorously validated using a series of crystallographic metrics. The result is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection process.

Part 3: Predictive Analysis of Intermolecular Interactions

Even without an experimental structure, it is possible to predict the types of intermolecular interactions that would likely govern the crystal packing of this compound.[13] These non-covalent interactions are fundamental to crystal engineering.

-

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···N hydrogen bonds involving the pyridine nitrogen as an acceptor are possible.

-

Halogen Bonding: The chlorine atom can act as a Lewis acidic site (a "σ-hole") and interact favorably with Lewis bases, such as the nitrogen of the nitrile group or the pyridine ring of a neighboring molecule.

-

Dipole-Dipole Interactions: The molecule possesses several polar functional groups (C-Cl, C-CN, C-CF₃), leading to a significant molecular dipole. These dipoles will tend to align in an anti-parallel fashion in the crystal lattice.

-

π-π Stacking: The electron-deficient pyridine ring can participate in offset π-π stacking interactions with neighboring rings, contributing to the overall stability of the crystal lattice.

Understanding these potential interactions is crucial for rationalizing crystal packing and can even be used in computational crystal structure prediction studies.[14]

References

-

Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved January 26, 2026, from [Link]

- Ohe, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 179-191.

-

WIPO. (2019). WO/2019/134477 Method for preparation of 2-chloro-5-trifluoromethylpyridine. Retrieved January 26, 2026, from [Link]

- Google Patents. (1983). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved January 26, 2026, from [Link]

- Price, S. L. (2004). Quantifying intermolecular interactions and their use in computational crystal structure prediction. CrystEngComm, 6, 344-352.

-